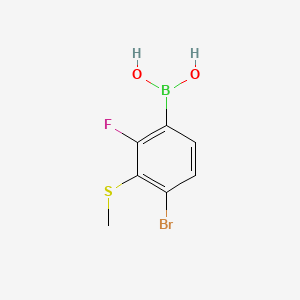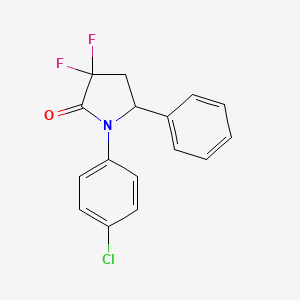
1-(4-Chlorophenyl)-3,3-difluoro-5-phenylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3,3-difluoro-5-phenylpyrrolidin-2-one is a synthetic organic compound characterized by its unique chemical structure. This compound belongs to the class of pyrrolidinones, which are known for their diverse biological activities and applications in various fields of science and industry.
Métodos De Preparación
The synthesis of 1-(4-Chlorophenyl)-3,3-difluoro-5-phenylpyrrolidin-2-one typically involves several steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with difluoroacetophenone under basic conditions to form an intermediate, which is then cyclized to produce the desired pyrrolidinone. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(4-Chlorophenyl)-3,3-difluoro-5-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Addition: The compound can also participate in addition reactions with electrophiles, leading to the formation of various adducts.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-3,3-difluoro-5-phenylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-3,3-difluoro-5-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-3,3-difluoro-5-phenylpyrrolidin-2-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3,3-difluoro-5-methylpyrrolidin-2-one: This compound has a similar structure but with a methyl group instead of a phenyl group, leading to different chemical and biological properties.
1-(4-Chlorophenyl)-3,3-difluoro-5-ethylpyrrolidin-2-one: The presence of an ethyl group instead of a phenyl group also results in distinct properties and applications.
1-(4-Chlorophenyl)-3,3-difluoro-5-isopropylpyrrolidin-2-one: The isopropyl group further alters the compound’s characteristics, making it suitable for different applications.
Propiedades
Fórmula molecular |
C16H12ClF2NO |
|---|---|
Peso molecular |
307.72 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3,3-difluoro-5-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C16H12ClF2NO/c17-12-6-8-13(9-7-12)20-14(10-16(18,19)15(20)21)11-4-2-1-3-5-11/h1-9,14H,10H2 |
Clave InChI |
UXMBRJXUCDHBJJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(C(=O)C1(F)F)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


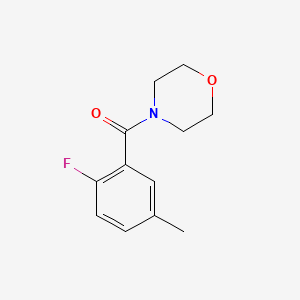
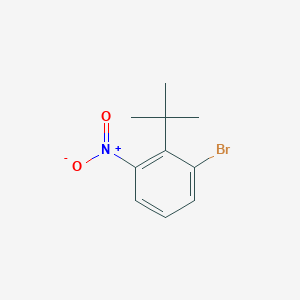
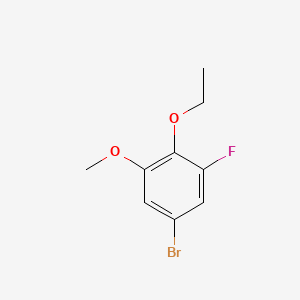
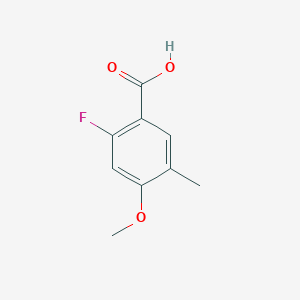
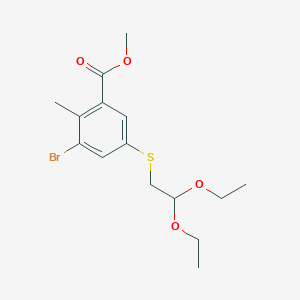
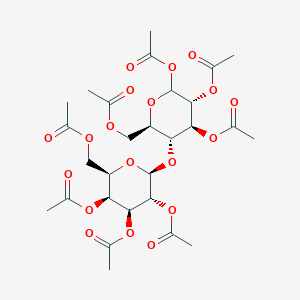
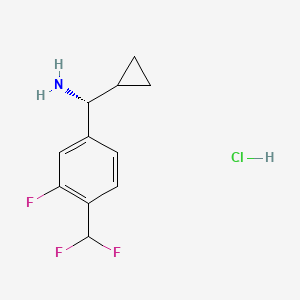
![(S)-6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14025019.png)
![1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B14025024.png)
![Tert-butyl (3AR,6AR)-3A-hydroxyhexahydropyrrolo[3,4-C]pyrrole-2(1H)-carboxylate](/img/structure/B14025027.png)

![3',6'-diamino-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B14025035.png)

